Abt-702

Description

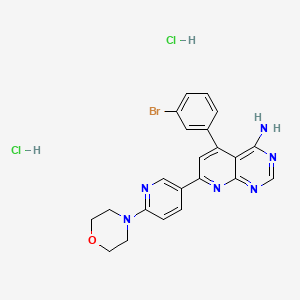

Structure

2D Structure

3D Structure

Properties

CAS No. |

214697-26-4 |

|---|---|

Molecular Formula |

C22H19BrN6O |

Molecular Weight |

463.3 g/mol |

IUPAC Name |

5-(3-bromophenyl)-7-(6-morpholin-4-yl-3-pyridinyl)pyrido[2,3-d]pyrimidin-4-amine |

InChI |

InChI=1S/C22H19BrN6O/c23-16-3-1-2-14(10-16)17-11-18(28-22-20(17)21(24)26-13-27-22)15-4-5-19(25-12-15)29-6-8-30-9-7-29/h1-5,10-13H,6-9H2,(H2,24,26,27,28) |

InChI Key |

RQCXKDWOCUJWQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N |

Synonyms |

4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido(2,3-d)pyrimidine ABT 702 ABT-702 ABT702 pyrido(2,3-d)pyrimidin-4-amine, 5-(3-bromophenyl)-7-(6-(4-morpholinyl)-3-pyridinyl)- |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Abt-702

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abt-702 is a potent and selective, non-nucleoside inhibitor of adenosine (B11128) kinase (AK), the primary enzyme responsible for the metabolic regulation of endogenous adenosine. By inhibiting AK, this compound effectively increases the extracellular concentrations of adenosine, particularly at sites of tissue injury and inflammation. This elevation of adenosine leads to the activation of adenosine receptors, primarily the A1 receptor subtype, which subsequently modulates downstream signaling pathways to produce analgesic and anti-inflammatory effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and experimental workflows.

Core Mechanism of Action: Adenosine Kinase Inhibition

This compound's primary pharmacological action is the potent and selective inhibition of adenosine kinase.[1] Kinetic studies have demonstrated that this compound acts as a competitive inhibitor with respect to adenosine and a noncompetitive inhibitor with respect to MgATP2-.[2] This indicates that this compound binds to the adenosine-binding site on the adenosine kinase enzyme, thereby preventing the phosphorylation of adenosine to adenosine monophosphate (AMP).[2][3] This inhibition leads to an accumulation of intracellular and extracellular adenosine.[3] The therapeutic effects of this compound, such as its analgesic properties, are a direct consequence of this elevated adenosine level and the subsequent activation of G protein-coupled adenosine receptors.[3] The analgesic and anti-inflammatory actions of this compound have been shown to be attenuated by selective A1 receptor antagonists, confirming the crucial role of this receptor in its mechanism of action.[3]

Quantitative Data: Potency and Selectivity

This compound exhibits high potency for adenosine kinase and remarkable selectivity over other related molecular targets, ensuring its specific pharmacological profile.

| Target | Species/Source | Assay Type | Activity / Affinity (IC50) | Selectivity (Fold vs. AK) |

| Adenosine Kinase (AK) | Rat Brain Cytosol | Enzyme Inhibition | 1.7 nM | - |

| Adenosine Kinase (AK) | Human (placenta, recombinant) | Enzyme Inhibition | 1.5 ± 0.3 nM | - |

| Adenosine A1 Receptor | - | Radioligand Binding | > 10,000 nM | > 5,880 |

| Adenosine A2A Receptor | - | Radioligand Binding | > 10,000 nM | > 5,880 |

| Adenosine A3 Receptor | - | Radioligand Binding | > 10,000 nM | > 5,880 |

| Adenosine Deaminase (ADA) | - | Enzyme Inhibition | > 10,000 nM | > 5,880 |

Table 1: In Vitro Potency and Selectivity of this compound.[4]

| Model | Species | Efficacy Metric | Reported Value (approx.) |

| Carrageenan-Induced Thermal Hyperalgesia | Rat | ED₅₀ (oral) | ~5 µmol/kg |

| Abdominal Constriction Assay | Mouse | ED₅₀ (i.p.) | 2 µmol/kg |

| Mouse Hot-Plate Test | Mouse | ED₅₀ (i.p.) | 8 µmol/kg |

| Mouse Hot-Plate Test | Mouse | ED₅₀ (oral) | 65 µmol/kg |

Table 2: In Vivo Efficacy of this compound in Preclinical Pain Models.[5][6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action of this compound, from the inhibition of adenosine kinase to the downstream effects mediated by adenosine receptor activation.

Experimental Workflow: Adenosine Kinase Inhibition Assay

The following diagram outlines a typical workflow for determining the inhibitory activity of this compound on adenosine kinase.

Detailed Experimental Protocols

In Vitro Adenosine Kinase (AK) Inhibition Assay

This protocol is a representative method for determining the IC50 value of this compound for adenosine kinase.

-

Objective: To quantify the in vitro potency of this compound in inhibiting adenosine kinase activity.

-

Materials:

-

Rat brain cytosol (as a source of adenosine kinase)

-

This compound

-

[³H]Adenosine

-

Adenosine Triphosphate (ATP)

-

Magnesium Chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

DEAE-sephadex columns

-

Scintillation fluid

-

-

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and ATP.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the enzymatic reaction by adding the rat brain cytosol and [³H]adenosine.

-

Incubate the mixture at 37°C for a specified time (e.g., 10 minutes).[2]

-

Stop the reaction by heating the mixture.[2]

-

Separate the radiolabeled product ([³H]AMP) from the unreacted [³H]adenosine using DEAE-sephadex columns.[2]

-

Quantify the amount of [³H]AMP formed using liquid scintillation counting.

-

Calculate the percent inhibition of adenosine kinase activity for each concentration of this compound.

-

Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

-

Radioligand Binding Assay for Adenosine Receptors

This assay is used to determine the binding affinity of this compound for adenosine receptor subtypes.

-

Objective: To determine the binding affinity (Ki) of this compound for adenosine A1, A2A, and A3 receptors.

-

Materials:

-

Cell membranes prepared from cell lines stably expressing the human adenosine receptor subtype of interest.

-

A specific high-affinity radioligand for each receptor subtype (e.g., [³H]DPCPX for A1).

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

In Vivo Model: Carrageenan-Induced Thermal Hyperalgesia in Rats

This is a standard model to assess the anti-inflammatory and analgesic effects of compounds.

-

Objective: To evaluate the efficacy of this compound in a model of inflammatory pain.

-

Materials:

-

Male Sprague-Dawley rats

-

Carrageenan solution (e.g., 1-2% in saline)

-

This compound

-

Vehicle control

-

Plantar test apparatus (radiant heat source)

-

-

Procedure:

-

Measure the baseline paw withdrawal latency to a thermal stimulus for each rat.

-

Induce inflammation by injecting carrageenan into the plantar surface of one hind paw.

-

Administer this compound or vehicle at various doses (e.g., orally) at a predetermined time before or after the carrageenan injection.

-

At various time points after carrageenan injection (e.g., 3 hours), re-measure the paw withdrawal latency to the thermal stimulus.

-

An increase in paw withdrawal latency in the this compound-treated group compared to the vehicle group indicates an analgesic effect.

-

Calculate the dose required to produce a 50% reversal of hyperalgesia (ED50).

-

In Vivo Model: L5/L6 Spinal Nerve Ligation (SNL) in Rats

This model is used to study neuropathic pain.

-

Objective: To assess the efficacy of this compound in a model of neuropathic pain.

-

Materials:

-

Male Sprague-Dawley rats

-

Surgical instruments

-

Silk suture material

-

This compound

-

Vehicle control

-

Von Frey filaments (for assessing mechanical allodynia)

-

-

Procedure:

-

Under anesthesia, expose the L5 and L6 spinal nerves.

-

Tightly ligate the L5 and L6 nerves.

-

Allow the animals to recover from surgery. Neuropathic pain behaviors typically develop over several days.

-

Measure baseline mechanical withdrawal thresholds using von Frey filaments before and after surgery to confirm the development of allodynia.

-

Administer this compound or vehicle at various doses.

-

Measure the mechanical withdrawal thresholds at different time points after drug administration.

-

An increase in the withdrawal threshold in the this compound-treated group indicates an anti-allodynic effect.

-

Determine the ED50 from the dose-response data.

-

Conclusion

This compound is a highly potent and selective non-nucleoside inhibitor of adenosine kinase. Its mechanism of action is well-characterized and involves the elevation of endogenous adenosine levels, leading to the indirect activation of adenosine A1 receptors. This results in significant analgesic and anti-inflammatory effects in preclinical models of pain. The comprehensive data on its potency, selectivity, and in vivo efficacy, coupled with established experimental protocols, make this compound a valuable tool for research into the therapeutic potential of adenosine modulation.

References

- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 2. benchchem.com [benchchem.com]

- 3. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]

- 4. Spinal nerve ligation methods [bio-protocol.org]

- 5. Spinal nerve ligation model [pspp.ninds.nih.gov]

- 6. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Abt-702: A Technical Whitepaper on a Potent Adenosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abt-702 is a potent and selective, non-nucleoside inhibitor of adenosine (B11128) kinase (AK), a key enzyme in the regulation of adenosine levels. By inhibiting AK, this compound elevates endogenous adenosine concentrations, particularly at sites of tissue injury and inflammation. This leads to the activation of adenosine receptors, resulting in analgesic and anti-inflammatory effects. This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.

Introduction

Adenosine is an endogenous purine (B94841) nucleoside that plays a crucial role in cellular metabolism and signaling. It functions as a neuromodulator and cytoprotective agent, with its effects mediated by four G protein-coupled receptor subtypes (A1, A2A, A2B, and A3). Adenosine kinase (AK) is the primary enzyme responsible for regulating intracellular and extracellular concentrations of adenosine by catalyzing its phosphorylation to adenosine monophosphate (AMP).[1] Inhibition of AK presents a promising therapeutic strategy for conditions such as pain and inflammation by augmenting the natural, localized effects of adenosine.[2]

This compound, a non-nucleoside inhibitor, has been identified as a highly potent and selective inhibitor of adenosine kinase.[3] Its chemical structure is distinct from the natural substrate, adenosine, contributing to its selectivity.[3] This guide delves into the core technical details of this compound, providing valuable information for researchers and professionals in the field of drug development.

Physicochemical Properties of this compound

This compound is chemically identified as 5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine.[3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| IUPAC Name | 5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine[3] |

| Molecular Formula | C22H19BrN6O[3] |

| Molar Mass | 463.33 g/mol [3] |

| CAS Number | 214697-26-4[3] |

| Appearance | Orange solid[3] |

| Solubility | Soluble in DMSO[3] |

Mechanism of Action

This compound exerts its pharmacological effects through the potent and selective inhibition of adenosine kinase.[3] Kinetic studies have demonstrated that its inhibition is competitive with respect to adenosine and noncompetitive with respect to MgATP2-.[4] This indicates that this compound binds to the adenosine binding site on the enzyme, thereby preventing the phosphorylation of adenosine to AMP.[3] The resulting increase in local adenosine concentrations enhances the activation of adenosine receptors, leading to downstream signaling cascades that mediate the observed analgesic and anti-inflammatory effects.[5]

Signaling Pathway of this compound

Pharmacological Data

The potency and selectivity of this compound have been extensively characterized through a series of in vitro and in vivo studies.

In Vitro Activity

This compound demonstrates high potency in inhibiting adenosine kinase from various species. A summary of its in vitro inhibitory activity is provided in Table 2.

| Target | Species/Source | Assay Type | Activity (IC50) |

| Adenosine Kinase (AK) | Rat Brain Cytosol | Enzyme Inhibition | 1.7 nM[6] |

| Adenosine Kinase (AK) | Human (placenta, recombinant) | Enzyme Inhibition | 1.5 ± 0.3 nM[4] |

| Adenosine Kinase (AK) | Monkey, Dog, Rat, Mouse Brain | Enzyme Inhibition | ~1.5 nM[4] |

| Adenosine Kinase (AK) | Intact IMR-32 human neuroblastoma cells | Enzyme Inhibition | 51 nM[7] |

This compound exhibits significant selectivity for adenosine kinase over other adenosine-related proteins, as detailed in Table 3.

| Target | Assay Type | Affinity | Selectivity (Fold vs. AK) |

| Adenosine A1 Receptor | Radioligand Binding | > 10,000 nM[8] | > 5,880[8] |

| Adenosine A2A Receptor | Radioligand Binding | > 10,000 nM[8] | > 5,880[8] |

| Adenosine A3 Receptor | Radioligand Binding | > 10,000 nM[8] | > 5,880[8] |

| Adenosine Deaminase (ADA) | Enzyme Inhibition | > 10,000 nM[8] | > 5,880[8] |

In Vivo Efficacy

The analgesic and anti-inflammatory properties of this compound have been demonstrated in various rodent models of pain and inflammation. A summary of its in vivo efficacy is presented in Table 4.

| Animal Model | Species | Endpoint | Route of Administration | Efficacy (ED50) |

| Hot-Plate Test | Mouse | Antinociception | Intraperitoneal (i.p.) | 8 µmol/kg[7] |

| Hot-Plate Test | Mouse | Antinociception | Oral (p.o.) | 65 µmol/kg[7] |

| Abdominal Constriction Assay | Mouse | Antinociception | Intraperitoneal (i.p.) | 2 µmol/kg[6] |

| Carrageenan-induced Thermal Hyperalgesia | Rat | Antihyperalgesia | Oral (p.o.) | 5 µmol/kg[9] |

| Carrageenan-induced Paw Edema | Rat | Anti-inflammatory | Oral (p.o.) | 70 µmol/kg[9] |

| Formalin Test | Rat | Antinociception | Oral (p.o.) | Efficacious[9] |

| Nerve Injury-induced Neuropathic Pain | Rat | Antiallodynia | Oral (p.o.) | Efficacious[9] |

| Diabetic Neuropathic Pain | Rat | Antiallodynia | Oral (p.o.) | Efficacious[9] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Adenosine Kinase Inhibition Assay (In Vitro)

This protocol outlines a method to determine the in vitro potency of this compound in inhibiting adenosine kinase activity.

Materials:

-

Recombinant human adenosine kinase

-

This compound

-

Adenosine

-

ATP

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by a further dilution in assay buffer.

-

Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing adenosine kinase in assay buffer to each well.

-

Initiate the kinase reaction by adding 5 µL of a solution containing adenosine and ATP in assay buffer. Final concentrations should be at or near the Km for each substrate.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using a suitable software.[10]

Carrageenan-Induced Paw Edema (In Vivo)

This model is used to assess the anti-inflammatory activity of this compound in rats.

Materials:

-

Male Sprague-Dawley rats (150-200 g)

-

This compound

-

Carrageenan (1% w/v in sterile saline)

-

Vehicle control

-

Plethysmometer or calipers

Procedure:

-

Administer this compound or vehicle orally to the rats.

-

After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

-

Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.[2][11]

Hot Plate Test (In Vivo)

This method evaluates the central analgesic activity of this compound in mice.

Materials:

-

Male Swiss albino mice (20-25 g)

-

This compound

-

Vehicle control

-

Hot plate apparatus maintained at 55 ± 0.5°C

Procedure:

-

Determine the baseline latency for each mouse by placing it on the hot plate and recording the time taken to exhibit a nociceptive response (e.g., paw licking or jumping). A cut-off time of 30 seconds is typically used to prevent tissue damage.

-

Administer this compound or vehicle intraperitoneally or orally.

-

At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the reaction latency.

-

Calculate the percent maximal possible effect (%MPE) and determine the ED50 value.[12][13]

Formalin Test (In Vivo)

This model assesses the effects of this compound on both acute and tonic pain in rats.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

This compound

-

Vehicle control

-

Formalin solution (5% in saline)

Procedure:

-

Administer this compound or vehicle orally.

-

After a predetermined time, inject 50 µL of 5% formalin solution into the dorsal surface of the right hind paw.

-

Immediately place the rat in an observation chamber.

-

Record the amount of time the animal spends licking the injected paw during two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).

-

Compare the licking time in the this compound-treated group to the vehicle control group for both phases.[14][15]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for in vivo analgesic efficacy testing.

Conclusion

This compound is a well-characterized, potent, and selective non-nucleoside inhibitor of adenosine kinase. Its ability to elevate endogenous adenosine levels at sites of injury and inflammation underscores its therapeutic potential as an analgesic and anti-inflammatory agent. The comprehensive data and detailed experimental methodologies presented in this guide provide a valuable resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other adenosine kinase inhibitors.

References

- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 2. inotiv.com [inotiv.com]

- 3. benchchem.com [benchchem.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. meliordiscovery.com [meliordiscovery.com]

- 14. en.bio-protocol.org [en.bio-protocol.org]

- 15. criver.com [criver.com]

An In-depth Technical Guide to the Downstream Signaling Pathways of Abt-702

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abt-702 is a potent and selective, non-nucleoside inhibitor of adenosine (B11128) kinase (AK), the primary enzyme responsible for the phosphorylation of adenosine to adenosine monophosphate (AMP). By inhibiting AK, this compound effectively increases the localized concentrations of endogenous adenosine, a critical signaling molecule. This elevation of adenosine levels modulates a variety of downstream signaling pathways, primarily through the activation of G protein-coupled adenosine receptors (A1, A2A, A2B, and A3). This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action and therapeutic potential.

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of adenosine kinase.[1] This inhibition leads to an accumulation of intracellular adenosine, which is then transported into the extracellular space, augmenting the local concentration of this nucleoside.[2] The increased extracellular adenosine subsequently activates one or more of the four adenosine receptor subtypes, initiating a cascade of downstream signaling events. The therapeutic effects of this compound, particularly its analgesic and anti-inflammatory properties, are a direct consequence of the activation of these receptors.[3]

Quantitative Data on this compound and Downstream Effects

The following tables summarize the key quantitative data available for this compound's interaction with its direct target and its downstream effects.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Species/Source | Assay Type | IC50 | Selectivity (Fold vs. AK) | Reference |

| Adenosine Kinase (AK) | Rat Brain Cytosol | Enzyme Inhibition | 1.7 nM | - | [4] |

| Adenosine Kinase (AK) | Human (placenta, recombinant) | Enzyme Inhibition | 1.5 ± 0.3 nM | - | [4] |

| Adenosine A1 Receptor | - | Radioligand Binding | > 10,000 nM | > 5,880 | [4] |

| Adenosine A2A Receptor | - | Radioligand Binding | > 10,000 nM | > 5,880 | [4] |

| Adenosine A3 Receptor | - | Radioligand Binding | > 10,000 nM | > 5,880 | [4] |

| Adenosine Deaminase (ADA) | - | Enzyme Inhibition | > 10,000 nM | > 5,880 | [4] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Effect | Route of Administration | ED50 / Effective Dose | Reference |

| Carrageenan-Induced Paw Edema | Rat | Anti-inflammatory | p.o. | 70 µmol/kg | [5] |

| Inflammatory Thermal Hyperalgesia | Rat | Antinociception | p.o. | 5 µmol/kg | [5] |

| Acute Thermal Nociception (Hot-Plate Test) | Mouse | Antinociception | i.p. | 8 µmol/kg | [6] |

| Acute Thermal Nociception (Hot-Plate Test) | Mouse | Antinociception | p.o. | 65 µmol/kg | [6] |

| Persistent Chemical Pain (Abdominal Constriction Assay) | Mouse | Antinociception | i.p. | 2 µmol/kg | [6] |

| Diabetic Retinopathy | Mouse | Anti-inflammatory | i.p. | 1.5 mg/kg (twice weekly) | [1][3] |

Core Downstream Signaling Pathways

The downstream signaling effects of this compound are dictated by the specific adenosine receptor subtypes activated and their coupling to various G proteins.

Adenosine Receptor-cAMP Signaling

Activation of A1 and A3 adenosine receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] Conversely, activation of A2A and A2B receptors, coupled to Gs proteins, stimulates adenylyl cyclase and increases intracellular cAMP.[4] The modulation of cAMP levels by this compound-induced adenosine receptor activation is a key mechanism underlying its pharmacological effects.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Studies have indicated that this compound can attenuate inflammatory responses by modulating the MAPK signaling pathway. Specifically, in a model of diabetic retinopathy, treatment with this compound was shown to reduce the phosphorylation of ERK and p38 in microglial cells.[5] This effect is believed to be mediated by the activation of A2A adenosine receptors, which can dampen inflammatory signaling cascades.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The anti-inflammatory effects of this compound are also linked to the modulation of the NF-κB signaling pathway. Activation of A2A adenosine receptors can inhibit the activation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory cytokines like TNF-α.[3] By increasing adenosine levels, this compound can suppress the nuclear translocation of NF-κB and subsequent inflammatory gene expression.

References

- 1. This compound, an adenosine kinase inhibitor, attenuates inflammation in diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The essential role of the ERK activation in large T antigen of BK polyomavirus regulated cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Item - Western blot analysis of protein expression levels of p-ERK, ERK, p-AKT and AKT. - Public Library of Science - Figshare [plos.figshare.com]

- 5. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extracellular signal-regulated kinase regulates microglial immune responses in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Validation of Abt-702

Introduction

Abt-702 is a potent and selective, non-nucleoside inhibitor of adenosine (B11128) kinase (AK), the primary enzyme responsible for the metabolism of adenosine.[1] By inhibiting AK, this compound elevates endogenous adenosine levels, particularly at sites of tissue injury and inflammation. This targeted elevation of adenosine leads to the modulation of downstream signaling pathways, primarily through adenosine receptors, resulting in analgesic and anti-inflammatory effects.[1][2] This technical guide provides a comprehensive overview of the target validation studies for this compound, including its mechanism of action, pharmacological profile, detailed experimental protocols, and quantitative data.

Mechanism of Action

This compound exerts its pharmacological effects by potently and selectively inhibiting adenosine kinase.[1] Kinetic studies have revealed that the inhibition is competitive with respect to adenosine and noncompetitive with respect to MgATP2-.[1][3] This indicates that this compound binds to the adenosine-binding site of the enzyme, thereby preventing the phosphorylation of adenosine to adenosine monophosphate (AMP).[1] This inhibition leads to an increase in intracellular and subsequently extracellular concentrations of adenosine, which can then activate adenosine receptors (A₁, A₂A, A₂B, and A₃) to produce its therapeutic effects.[4]

Signaling Pathway of this compound Action

The mechanism of action of this compound involves the modulation of the adenosine signaling pathway. By inhibiting adenosine kinase, this compound prevents the metabolism of adenosine, leading to its accumulation. This increased adenosine then acts on its receptors to initiate downstream signaling cascades that result in pain relief and reduction of inflammation.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been extensively characterized through various in vitro assays. The data consistently demonstrates high affinity for adenosine kinase with minimal off-target effects.

Table 1: In Vitro Potency and Selectivity of this compound

| Target/Assay | Species/Source | Assay Type | Activity / Affinity | Selectivity (Fold vs. AK) | Reference(s) |

| Adenosine Kinase (AK) | Rat Brain Cytosol | Enzyme Inhibition | IC₅₀ = 1.7 nM | - | [5][6] |

| Adenosine Kinase (AK) | Human (placenta, recombinant) | Enzyme Inhibition | IC₅₀ = 1.5 ± 0.3 nM | - | [6] |

| Adenosine A₁ Receptor | - | Radioligand Binding | > 10,000 nM | > 5,880 | [6] |

| Adenosine A₂A Receptor | - | Radioligand Binding | > 10,000 nM | > 5,880 | [6] |

| Adenosine A₃ Receptor | - | Radioligand Binding | > 10,000 nM | > 5,880 | [6] |

| Adenosine Deaminase (ADA) | - | Enzyme Inhibition | > 10,000 nM | > 5,880 | [6] |

| Cyclooxygenase-1 (COX-1) | - | Enzyme Inhibition | > 1300-fold selective | > 1300 | [3][7] |

| Cyclooxygenase-2 (COX-2) | - | Enzyme Inhibition | > 1300-fold selective | > 1300 | [3][7] |

Experimental Protocols

The target validation of this compound involved a series of well-defined experimental protocols to determine its potency, selectivity, and mechanism of action.

In Vitro Adenosine Kinase Inhibition Assay

This assay is fundamental to quantifying the inhibitory activity of this compound on its primary target, adenosine kinase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against adenosine kinase.

Methodology: A common method involves a radioenzymatic assay measuring the conversion of [³H]adenosine to [³H]adenosine monophosphate ([³H]AMP).

Materials:

-

Rat brain cytosol (as a source of adenosine kinase)

-

[³H]adenosine (radiolabeled substrate)

-

This compound (test compound)

-

Reaction buffer (e.g., Tris-HCl buffer)

-

ATP and MgCl₂ (cofactors)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, ATP, and MgCl₂.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the enzymatic reaction by adding the rat brain cytosol and [³H]adenosine.[1]

-

Incubate the mixture at 37°C for a specified time (e.g., 10 minutes).[1]

-

Stop the reaction by heating the mixture.[1]

-

Separate the product ([³H]AMP) from the substrate ([³H]adenosine) using chromatography (e.g., thin-layer chromatography or ion-exchange chromatography).

-

Quantify the amount of [³H]AMP formed using liquid scintillation counting.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by nonlinear regression analysis.

Adenosine Receptor Binding Assay

To establish the selectivity of this compound, its binding affinity for various adenosine receptor subtypes is determined.

Objective: To assess the binding affinity (Kᵢ) of this compound for adenosine A₁, A₂A, and A₃ receptors.

Methodology: This assay measures the ability of this compound to displace a known high-affinity radiolabeled ligand from the receptor.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human adenosine receptor subtype of interest.[6]

-

Radiolabeled ligand specific for each receptor subtype (e.g., [³H]CCPA for A₁, [³H]CGS 21680 for A₂A).

-

This compound (test compound)

-

Incubation buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubate the cell membranes with the radiolabeled ligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vivo Models of Nociception and Inflammation

The therapeutic potential of this compound was evaluated in various animal models of pain and inflammation.

This is a standard model to assess the anti-inflammatory activity of a compound.

Objective: To evaluate the ability of this compound to reduce inflammation in a rat model.

Procedure:

-

Administer this compound or vehicle to the animals (e.g., orally or intraperitoneally).

-

After a specified time, inject a solution of carrageenan into the plantar surface of one hind paw to induce localized inflammation and edema.

-

Measure the volume of the inflamed paw at various time points after carrageenan injection using a plethysmometer.[4]

-

Compare the paw volume in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition of edema.

This model is used to assess the analgesic effects of compounds against thermal pain.

Objective: To determine the antinociceptive efficacy of this compound in a mouse model of acute thermal pain.

Procedure:

-

Administer this compound or vehicle to rodents.[4]

-

At a specified time after drug administration, place the animal on a hot-plate apparatus maintained at a constant, noxious temperature (e.g., 55 ± 0.5°C).[4]

-

Measure the latency for the animal to exhibit a pain response (e.g., licking a hind paw or jumping).

-

A cut-off time is used to prevent tissue damage.[4]

-

Compare the response latency in the this compound-treated group to the vehicle-treated group.

Conclusion

This compound is a well-characterized, potent, and selective non-nucleoside inhibitor of adenosine kinase.[1] Its unique structural features and mechanism of action provide a valuable tool for studying the role of adenosine in various physiological and pathological processes.[1] The comprehensive data from target validation studies, including its pharmacological profile and detailed experimental methodologies, underscore its potential as a therapeutic agent for pain and inflammation.[8] The demonstrated efficacy of this compound in preclinical models highlights the therapeutic promise of adenosine kinase inhibition.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. apexbt.com [apexbt.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

Abt-702 and Adenosine Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abt-702 is a potent and selective, non-nucleoside inhibitor of adenosine (B11128) kinase (AK), a key enzyme in the regulation of adenosine levels. By inhibiting AK, this compound elevates endogenous adenosine concentrations, particularly at sites of tissue injury and inflammation. This targeted modulation of the adenosine system has demonstrated significant analgesic and anti-inflammatory properties in preclinical studies. This technical guide provides a comprehensive overview of the mechanism of action, pharmacological data, and experimental methodologies related to this compound, offering a valuable resource for professionals in the field of drug discovery and development.

Introduction

Adenosine is an endogenous purine (B94841) nucleoside that plays a critical role in cellular metabolism and signaling. It is a key regulator of numerous physiological processes, including neurotransmission, inflammation, and blood flow.[1] The metabolic fate of adenosine is primarily controlled by two enzymes: adenosine kinase (AK), which phosphorylates adenosine to adenosine monophosphate (AMP), and adenosine deaminase (ADA), which deaminates adenosine to inosine.[1][2] Under normal physiological conditions, AK is the principal enzyme responsible for clearing intracellular adenosine.[3]

In pathological states such as ischemia, hypoxia, and inflammation, extracellular adenosine levels rise, acting as a protective signaling molecule.[4] Adenosine exerts its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[5] The activation of these receptors, particularly the A1 and A2A subtypes, is associated with analgesic and anti-inflammatory responses.[4][6]

This compound (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2,3-d]pyrimidine) is a novel, orally effective, non-nucleoside inhibitor of adenosine kinase.[7][8] Its potent and selective inhibition of AK leads to an increase in endogenous adenosine levels, thereby augmenting the natural protective mechanisms of adenosine.[4] This guide delves into the core aspects of this compound's interaction with adenosine metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Mechanism of Action

This compound functions as a competitive inhibitor of adenosine kinase with respect to adenosine and a noncompetitive inhibitor with respect to MgATP2-.[4][9] This indicates that this compound binds to the adenosine-binding site on the AK enzyme, thereby preventing the phosphorylation of adenosine to AMP.[4] This inhibition is reversible.[8] By blocking the primary metabolic pathway of adenosine, this compound effectively increases the intracellular and, consequently, the extracellular concentrations of adenosine.[4] This elevation of endogenous adenosine enhances the activation of adenosine receptors, leading to downstream signaling events that mediate the compound's therapeutic effects.[9]

dot

Caption: Mechanism of action of this compound.

Quantitative Data

The potency and selectivity of this compound have been extensively characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity of this compound

| Target/Assay | Species/Source | IC50 / Ki | Selectivity (Fold vs. AK) | Reference |

| Adenosine Kinase (AK) | Rat Brain Cytosol | 1.7 nM | - | [10][11] |

| Adenosine Kinase (AK) | Human (placenta, recombinant) | 1.5 ± 0.3 nM | - | [10][11] |

| Adenosine Kinase (AK) | Monkey, Dog, Mouse Brain | - | - | [10] |

| Adenosine A1 Receptor | - | > 10,000 nM | > 5,880 | [7] |

| Adenosine A2A Receptor | - | > 10,000 nM | > 5,880 | [7] |

| Adenosine A3 Receptor | - | > 10,000 nM | > 5,880 | [7] |

| Adenosine Deaminase (ADA) | - | > 10,000 nM | > 5,880 | [7] |

| Adenosine Transporter | - | > 10,000 nM | > 5,880 | [8] |

| Cyclooxygenase-1 (COX-1) | - | > 10,000 nM | > 5,880 | [8] |

| Cyclooxygenase-2 (COX-2) | - | > 10,000 nM | > 5,880 | [8] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Model | Species | Endpoint | Route | ED50 | Reference |

| Mouse Hot-Plate Test | Mouse | Antinociception | i.p. | 8 µmol/kg | [8][10] |

| Mouse Hot-Plate Test | Mouse | Antinociception | p.o. | 65 µmol/kg | [8][10] |

| Abdominal Constriction Assay | Mouse | Antinociception | i.p. | 2 µmol/kg | [9][10] |

| Carrageenan-Induced Paw Edema | Rat | Anti-inflammatory | p.o. | 70 µmol/kg | [9] |

| Carrageenan-Induced Thermal Hyperalgesia | Rat | Antinociception | p.o. | 5 µmol/kg | [9][12] |

| L5/L6 Spinal Nerve Ligation | Rat | Antinociception | p.o. | 20 µmol/kg | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments used in the characterization of this compound.

Adenosine Kinase (AK) Inhibition Assay (In Vitro)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of AK.

-

Objective: To determine the IC50 value of this compound for adenosine kinase.

-

Materials:

-

Purified recombinant human or rat adenosine kinase.

-

Substrates: Adenosine and Adenosine Triphosphate (ATP).

-

Test Compound: this compound in various concentrations.

-

Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.01% Brij-35, pH 7.5).

-

ADP Detection Kit (e.g., Transcreener® ADP² Assay).

-

384-well microplates.

-

-

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Enzyme Reaction:

-

Add a fixed amount of adenosine kinase enzyme to the wells of the microplate.

-

Add the various concentrations of this compound and incubate for a short period (e.g., 15 minutes).

-

Initiate the kinase reaction by adding a mixture of adenosine and ATP.

-

Incubate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the reaction and detect ADP formation using the ADP detection kit.

-

-

Data Analysis:

-

Radioligand Binding Assay (Adenosine Receptors)

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

-

Objective: To determine the binding affinity (Ki) of this compound for adenosine A1, A2A, and A3 receptors.

-

Materials:

-

Cell membranes from cell lines expressing the human adenosine receptor subtype of interest.

-

Radioligand (e.g., [³H]DPCPX for A1 receptors).

-

Test Compound: this compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of an unlabeled ligand).

-

Filter harvester and scintillation counter.

-

-

Procedure:

-

Incubation: Incubate the cell membranes with the radioligand and varying concentrations of this compound.

-

Filtration: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Carrageenan-Induced Paw Edema (In Vivo)

This model is a standard assay for evaluating the anti-inflammatory effects of compounds.

-

Objective: To assess the anti-inflammatory efficacy of this compound.

-

Animals: Male Sprague-Dawley or Wistar rats.

-

Procedure:

-

Baseline Measurement: Measure the initial paw volume of the rats using a plethysmometer.

-

Compound Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.).

-

Induction of Inflammation: After a set time, inject a 1% carrageenan suspension into the plantar surface of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis:

-

Calculate the percentage of inhibition of paw edema for each dose of this compound compared to the vehicle-treated group.

-

Determine the ED50 value from the dose-response curve.[4]

-

-

dot

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Signaling Pathways

The therapeutic effects of this compound are mediated through the enhancement of adenosine signaling pathways.

Adenosine Metabolism

This compound's primary action is to inhibit adenosine kinase, a central enzyme in adenosine metabolism. This leads to an accumulation of intracellular adenosine, which is then transported to the extracellular space to activate adenosine receptors.

dot

Caption: Overview of adenosine metabolism.

Adenosine A1 Receptor Signaling

The A1 receptor is coupled to inhibitory G proteins (Gi/o). Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This pathway is a key mediator of the analgesic effects of adenosine.

dot

Caption: Adenosine A1 receptor signaling pathway.

Adenosine A2A Receptor Signaling

The A2A receptor is coupled to stimulatory G proteins (Gs). Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This pathway is primarily associated with the anti-inflammatory effects of adenosine.

dot

Caption: Adenosine A2A receptor signaling pathway.

Conclusion

This compound is a well-characterized, potent, and selective non-nucleoside inhibitor of adenosine kinase. Its ability to elevate endogenous adenosine levels in a site-specific manner provides a targeted therapeutic approach for conditions involving pain and inflammation. The comprehensive data and methodologies presented in this guide serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of modulating the adenosine signaling pathway. Further investigation into the clinical applications of adenosine kinase inhibitors like this compound is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, an adenosine kinase inhibitor, attenuates inflammation in diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Unveiling the Analgesic Potential of Abt-702: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core analgesic properties of Abt-702, a potent and selective, non-nucleoside adenosine (B11128) kinase (AK) inhibitor. By preventing the breakdown of endogenous adenosine, this compound leverages the body's own pain-modulating pathways, offering a promising alternative to traditional analgesics. This document provides a comprehensive overview of its mechanism of action, efficacy in preclinical models, and detailed experimental protocols to facilitate further investigation.

Core Mechanism of Action: Adenosine Kinase Inhibition

This compound functions as a potent inhibitor of adenosine kinase (AK), the primary enzyme responsible for the intracellular metabolism of adenosine to adenosine monophosphate (AMP).[1][2] Inhibition of AK leads to an accumulation of endogenous adenosine, particularly in tissues subjected to stress or injury.[1] This elevated concentration of adenosine subsequently activates G-protein coupled adenosine receptors, primarily the A1 subtype, on surrounding cells.[1][3] The activation of A1 receptors is crucial for attenuating nociceptive signaling, resulting in analgesic and anti-inflammatory effects.[3][4] This mechanism is distinct from that of opioids and nonsteroidal anti-inflammatory drugs (NSAIDs).[5]

Efficacy in Preclinical Pain Models

This compound has demonstrated significant and dose-dependent analgesic efficacy across a spectrum of preclinical pain models, including those for inflammatory, neuropathic, and acute pain.[5][6] Its oral effectiveness and favorable side effect profile in these models underscore its therapeutic potential.[5]

Quantitative Efficacy Data

The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound in various assays and animal models.

| In Vitro Inhibition | |

| Target | IC50 |

| Adenosine Kinase (AK) | 1.7 nM[7][8] |

| AK in intact IMR-32 human neuroblastoma cells | 51 nM[8] |

| In Vivo Efficacy in Mice | | | :--- | :--- | :--- | | Pain Model | Route of Administration | ED50 | | Mouse Hot-Plate (Acute Thermal Nociception) | Intraperitoneal (i.p.) | 8 µmol/kg[7][8] | | | Oral (p.o.) | 65 µmol/kg[7][8] | | Phenyl-p-quinone-induced Abdominal Constriction | Intraperitoneal (i.p.) | 2 µmol/kg[8] |

| In Vivo Efficacy in Rats | | | :--- | :--- | :--- | | Pain Model | Route of Administration | ED50 | | Carrageenan-Induced Thermal Hyperalgesia | Oral (p.o.) | 5 µmol/kg[5] | | Carrageenan-Induced Paw Edema | Oral (p.o.) | 70 µmol/kg[5] |

Signaling Pathway of this compound

The analgesic effect of this compound is mediated through the potentiation of the endogenous adenosine signaling pathway.

Caption: Mechanism of action of this compound in modulating pain signals.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate the replication and further investigation of this compound's analgesic properties.

Carrageenan-Induced Thermal Hyperalgesia in the Rat

This model is used to assess the efficacy of analgesics in a state of inflammatory pain.

Caption: Experimental workflow for the carrageenan-induced hyperalgesia model.

Methodology:

-

Animals: Male Sprague-Dawley rats (200-250g) are used for this study.[3]

-

Baseline Measurement: Prior to any treatment, the baseline paw withdrawal latency to a radiant heat source is determined for each rat.[3]

-

Drug Administration: this compound or a vehicle control is administered orally (p.o.) at predetermined doses.[3]

-

Induction of Inflammation: One hour after drug administration, a 0.1 mL injection of 1% carrageenan in sterile saline is made into the plantar surface of the right hind paw to induce localized inflammation and hyperalgesia.[9]

-

Assessment of Hyperalgesia: At specified time points (e.g., 1, 2, 3, and 4 hours) following the carrageenan injection, the paw withdrawal latency to the radiant heat source is re-measured.[1][3]

-

Data Analysis: An increase in paw withdrawal latency in the this compound treated group compared to the vehicle-treated group indicates an analgesic effect. The data is often expressed as the percent inhibition of hyperalgesia.

L5/L6 Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in the Rat

This surgical model is used to mimic neuropathic pain resulting from peripheral nerve injury and to assess tactile allodynia.

Caption: Experimental workflow for the spinal nerve ligation neuropathic pain model.

Methodology:

-

Animals: Male Sprague-Dawley rats (150-200g) are utilized for this procedure.[3]

-

Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are exposed and tightly ligated. Sham-operated animals undergo the same surgical procedure without nerve ligation.[6]

-

Development of Allodynia: Animals are allowed to recover from surgery, during which time they develop tactile allodynia, a key feature of neuropathic pain.

-

Drug Administration: this compound or a vehicle control is administered, for example, via subcutaneous (s.c.) injection at various doses.[6]

-

Assessment of Tactile Allodynia: The paw withdrawal threshold to a non-noxious mechanical stimulus is measured using von Frey filaments. An increase in the paw withdrawal threshold in the drug-treated animals compared to the vehicle-treated animals indicates an anti-allodynic effect.[3]

-

Data Analysis: The results are analyzed to determine the extent to which this compound reverses tactile allodynia.

Concluding Remarks

This compound represents a novel class of analgesic agents with a well-defined mechanism of action centered on the potentiation of endogenous adenosine signaling.[5] Its demonstrated efficacy in preclinical models of inflammatory and neuropathic pain, conditions often refractory to standard therapies, highlights its significant therapeutic potential.[3] The lack of association with opioid-like side effects and the potential for reduced tolerance development further enhance its appeal as a future analgesic.[5] The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and other adenosine kinase inhibitors for the management of various pain states.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Adenosine Receptors as Potential Therapeutic Analgesic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin- 3-yl)pyrido[2,3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties. II. In vivo characterization in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of this compound, a novel adenosine kinase inhibitor, on the responses of spinal neurones following carrageenan inflammation and peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to ABT-702 for Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-702 is a potent and selective, non-nucleoside inhibitor of adenosine (B11128) kinase (AK), the primary enzyme responsible for the metabolism of adenosine.[1][2] Its chemical name is 4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2,3-d]pyrimidine.[3][4] By inhibiting adenosine kinase, this compound elevates endogenous adenosine levels, particularly at sites of tissue injury and inflammation.[1][4][5] This increase in local adenosine concentration leads to the modulation of downstream signaling pathways, primarily through the activation of adenosine receptors, which ultimately results in analgesic and anti-inflammatory effects.[4][6] This guide provides a comprehensive overview of the mechanism of action, pharmacological profile, and experimental methodologies associated with this compound in the context of inflammation research.

Mechanism of Action

This compound exerts its pharmacological effects by potently and selectively inhibiting adenosine kinase.[1][4] Kinetic studies have revealed that the inhibition is competitive with respect to adenosine and noncompetitive with respect to MgATP2-.[4] This indicates that this compound binds to the adenosine-binding site of the enzyme, thereby preventing the phosphorylation of adenosine to adenosine monophosphate (AMP).[1][6]

This inhibition of adenosine's primary metabolic pathway leads to an accumulation of intracellular and extracellular adenosine.[5][6] The elevated adenosine levels are particularly pronounced in tissues undergoing high rates of ATP release and breakdown, such as at sites of inflammation or neuronal activity.[6] The increased local concentration of adenosine then activates G protein-coupled adenosine receptors, including the A1 and A2A receptors.[6][] The activation of these receptors, particularly the A1 receptor, is central to the analgesic and anti-inflammatory properties of this compound observed in preclinical studies.[4][6] The anti-inflammatory effects are also mediated through the A2A receptor, which can inhibit the activation of immune cells and the production of pro-inflammatory cytokines like TNF-α.[][8][9]

Signaling Pathways and Experimental Workflows

Quantitative Data

In Vitro Inhibitory Activity of this compound

| Target | Species/Cell Line | IC50 Value | Citation |

| Adenosine Kinase (AK) | Rat Brain Cytosolic | 1.7 nM | [4][10] |

| Adenosine Kinase (AK) | Native Human (placenta) | 1.5 ± 0.3 nM | [4][10] |

| Adenosine Kinase (AK) | Human Recombinant (AKlong & AKshort) | 1.5 ± 0.3 nM | [4][10] |

| Adenosine Kinase (AK) | Monkey, Dog, Rat, Mouse Brain | 1.5 ± 0.3 nM | [4][10] |

| Adenosine Kinase (AK) | IMR-32 Human Neuroblastoma Cells | 51 nM | [10][11] |

In Vivo Efficacy of this compound

| Animal Model | Administration Route | ED50 Value | Citation |

| Mouse Hot-Plate Test (Acute Thermal Nociception) | Intraperitoneal (i.p.) | 8 µmol/kg | [4][10] |

| Mouse Hot-Plate Test (Acute Thermal Nociception) | Oral (p.o.) | 65 µmol/kg | [4][10] |

| Mouse Abdominal Constriction Assay (Persistent Chemical Pain) | Intraperitoneal (i.p.) | 2 µmol/kg | [10] |

Experimental Protocols

In Vitro Adenosine Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting adenosine kinase activity.

Materials:

-

Recombinant human adenosine kinase

-

[³H]Adenosine

-

ATP

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer

-

This compound

-

DEAE-cellulose filter mats

-

Scintillation fluid

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and ATP.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding recombinant human adenosine kinase and [³H]adenosine.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 15 minutes).

-

Stop the reaction by spotting the mixture onto DEAE-cellulose filter mats.

-

Wash the filter mats to remove unreacted [³H]adenosine.

-

Measure the amount of [³H]AMP formed using a scintillation counter.

-

Calculate the percent inhibition of adenosine kinase activity for each concentration of this compound.

-

Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound.

In Vivo Carrageenan-Induced Paw Edema Model

Objective: To evaluate the anti-inflammatory effects of this compound in an acute inflammation model.

Materials:

-

Male Sprague-Dawley rats (150-200g)

-

Carrageenan solution (1% in saline)

-

This compound

-

Vehicle (e.g., saline, DMSO)

-

Pletysmometer

Procedure:

-

Acclimatize the rats to the experimental conditions.

-

Administer this compound or vehicle to the rats via the desired route (e.g., intraperitoneal or oral).

-

After a specified pretreatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of paw edema inhibition for the this compound-treated groups compared to the vehicle-treated control group.

-

Analyze the data statistically to determine the dose-dependent anti-inflammatory effects of this compound.

TNF-α Release from Amadori-Glycated Albumin (AGA)-Treated Microglial Cells

Objective: To assess the effect of this compound on the release of the pro-inflammatory cytokine TNF-α from activated microglial cells.[8]

Materials:

-

Microglial cell line

-

Cell culture medium and supplements

-

Amadori-glycated albumin (AGA) to stimulate inflammation

-

This compound

-

TNF-α ELISA kit

Procedure:

-

Culture microglial cells to an appropriate confluency in multi-well plates.

-

Pre-treat the cells with varying concentrations of this compound for a specified duration.

-

Stimulate the cells with AGA to induce an inflammatory response and subsequent TNF-α release.[8]

-

Incubate the cells for a defined period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Analyze the data to determine the inhibitory effect of this compound on TNF-α release.

Conclusion

This compound is a well-characterized, potent, and selective non-nucleoside inhibitor of adenosine kinase.[1][4] Its ability to increase endogenous adenosine levels at sites of inflammation makes it a valuable tool for investigating the role of adenosine signaling in various inflammatory and pain states.[3][5] The comprehensive data and detailed experimental methodologies presented in this guide serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development who are interested in exploring the therapeutic potential of adenosine kinase inhibition in inflammatory diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The effect of this compound, a novel adenosine kinase inhibitor, on the responses of spinal neurones following carrageenan inflammation and peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. benchchem.com [benchchem.com]

- 8. This compound, an adenosine kinase inhibitor, attenuates inflammation in diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound DIHYDROCHLORIDE | Adenosine Kinase | CAS 1188890-28-9 (HCl) | Buy this compound DIHYDROCHLORIDE from Supplier InvivoChem [invivochem.com]

preclinical research on Abt-702

An In-depth Technical Guide to the Preclinical Research of ABT-702

Introduction

This compound is a potent, selective, and orally active non-nucleoside inhibitor of adenosine (B11128) kinase (AK), the principal enzyme responsible for regulating the intracellular and extracellular concentrations of adenosine.[1][2] By inhibiting AK, this compound elevates endogenous adenosine levels, particularly at sites of tissue injury and inflammation, leading to enhanced activation of adenosine receptors and subsequent analgesic and anti-inflammatory effects.[3][4] Chemically identified as 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3,-d]pyrimidine, this compound belongs to the pyrido[2,3-d]pyrimidine (B1209978) class of compounds and represents a significant tool for investigating the therapeutic potential of adenosine modulation in various pathological states, including chronic pain and inflammation.[3][5][6]

Mechanism of Action

This compound exerts its pharmacological effects by directly inhibiting adenosine kinase. This inhibition prevents the phosphorylation of adenosine to adenosine monophosphate (AMP), thereby increasing the available pool of intracellular adenosine.[7] This surplus adenosine is then transported to the extracellular space via equilibrative nucleoside transporters (ENTs).[7] The resulting increase in extracellular adenosine concentration enhances the activation of G protein-coupled adenosine receptors, primarily the A₁ receptor subtype, which is crucial for its antinociceptive effects.[4][8] The analgesic and anti-inflammatory actions of this compound have been shown to be blocked by selective adenosine receptor antagonists, confirming this downstream mechanism.[1][8]

Kinetic studies have demonstrated that this compound's inhibition of adenosine kinase is competitive with respect to adenosine and noncompetitive with respect to the co-substrate MgATP²⁻, indicating that it binds to the adenosine-binding site of the enzyme.[3][8] The inhibition is also reversible.[8]

Data Presentation

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of adenosine kinase across multiple species and demonstrates exceptional selectivity against other adenosine-related targets.[8][9] This ensures its pharmacological effects are specifically mediated by the potentiation of endogenous adenosine.[9]

| Target | Species/Source | Assay Type | Activity / Affinity (IC₅₀) | Selectivity (Fold vs. AK) | Reference(s) |

| Adenosine Kinase (AK) | Rat Brain Cytosol | Enzyme Inhibition | 1.7 nM | - | [1][2][9] |

| Adenosine Kinase (AK) | Human (placenta, recombinant) | Enzyme Inhibition | 1.5 ± 0.3 nM | - | [8][9] |

| Adenosine Kinase (AK) | Monkey, Dog, Mouse Brain | Enzyme Inhibition | 1.5 ± 0.3 nM | - | [8] |

| Adenosine Kinase (AK) | IMR-32 Human Neuroblastoma Cells | Enzyme Inhibition | 51 nM | - | [10] |

| Adenosine A₁ Receptor | - | Radioligand Binding | > 10,000 nM | > 5,880 | [9] |

| Adenosine A₂A Receptor | - | Radioligand Binding | > 10,000 nM | > 5,880 | [9] |

| Adenosine A₃ Receptor | - | Radioligand Binding | > 10,000 nM | > 5,880 | [9] |

| Adenosine Deaminase (ADA) | - | Enzyme Inhibition | > 10,000 nM | > 5,880 | [9] |

| Adenosine Transporter | - | Transporter Assay | > 10 µM | > 5,880 | [8] |

| Cyclooxygenase-1 (COX-1) | - | Enzyme Inhibition | > 10 µM | > 5,880 | [8][11] |

| Cyclooxygenase-2 (COX-2) | - | Enzyme Inhibition | > 10 µM | > 5,880 | [8][11] |

In Vivo Efficacy in Preclinical Models

This compound has demonstrated broad, dose-dependent efficacy when administered orally in a variety of rodent models of acute, inflammatory, and neuropathic pain.[1][2]

| Animal Model | Species | Endpoint | Route | Efficacy (ED₅₀) | Reference(s) |

| Acute Somatic Nociception | Mouse | Hot-Plate Test | p.o. | 65 µmol/kg | [8] |

| Mouse | Hot-Plate Test | i.p. | 8 µmol/kg | [8] | |

| Mouse | Abdominal Constriction | i.p. | 2 µmol/kg | [10] | |

| Inflammatory Pain | Rat | Carrageenan-Induced Thermal Hyperalgesia | p.o. | 5 µmol/kg | [1] |

| Rat | Formalin Test | p.o. | Effective | [1] | |

| Inflammatory Edema | Rat | Carrageenan-Induced Paw Edema | p.o. | 70 µmol/kg | [1] |

| Neuropathic Pain | Rat | L5/L6 Spinal Nerve Ligation (Tactile Allodynia) | p.o. | Effective | [1] |

| Rat | Streptozotocin-Induced Diabetic Neuropathy | p.o. | Effective | [1] | |

| Diabetic Retinopathy | Mouse | Retinal Inflammation, Oxidative Stress, Cell Death | i.p. | 1.5 mg/kg (twice weekly) | [12] |

| Diabetic Nephropathy | Mouse | Albuminuria, Glomerular Injury | i.p. | 1.5 mg/kg (twice weekly) | [13] |

Experimental Protocols

Detailed methodologies are essential for the validation and replication of preclinical findings. The following are outlines of key experimental protocols used to characterize the activity of this compound.

In Vitro Adenosine Kinase Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of adenosine kinase, typically by measuring the conversion of radiolabeled adenosine to adenosine monophosphate (AMP).[7]

Methodology:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, MgCl₂, and ATP.[7]

-

Enzyme and Inhibitor Addition: Purified adenosine kinase (e.g., from rat brain cytosol) and varying concentrations of this compound are added to the reaction mixture.[3][7]

-

Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of the substrate, [³H]adenosine. The mixture is then incubated at 37°C for a defined period (e.g., 10 minutes).[3]

-

Termination and Separation: The reaction is stopped, often by heating. The product, [³H]AMP, is separated from the unreacted [³H]adenosine substrate using a method like ion-exchange chromatography.[7]

-

Quantification: The amount of [³H]AMP produced is quantified using liquid scintillation counting to determine the rate of the enzymatic reaction.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control, and the IC₅₀ value is determined by fitting the data to a concentration-response curve.

In Vivo Carrageenan-Induced Paw Edema (Rat)

This widely used model assesses the anti-inflammatory properties of a compound by measuring its ability to reduce localized edema induced by carrageenan.[1][7]

Methodology:

-

Animal Dosing: Rats are administered this compound or a vehicle control, typically via oral gavage (p.o.).[1]

-

Induction of Inflammation: After a predetermined time to allow for drug absorption, a solution of lambda-carrageenan is injected into the plantar surface of one hind paw to induce a localized inflammatory response.[1][7]

-

Measurement of Edema: The volume of the inflamed paw is measured at various time points post-carrageenan injection using a plethysmometer.[7]

-

Data Analysis: The increase in paw volume is calculated for both treated and control groups. The percentage of inhibition of edema by this compound is determined, and an ED₅₀ value can be calculated.

In Vivo Hot-Plate Test (Mouse)

This model evaluates the analgesic effects of compounds against acute thermal pain.[7][8]

Methodology:

-

Animal Dosing: Mice are administered this compound or a vehicle control (e.g., p.o. or i.p.).[8]

-

Apparatus: A hot-plate apparatus is maintained at a constant, noxious temperature (e.g., 55 ± 0.5°C).[7]

-

Behavioral Assessment: At a specified time after drug administration, the animal is placed on the hot plate, and a timer is started.[7]

-

Endpoint Measurement: The latency to a pain response (e.g., licking a hind paw or jumping) is recorded. A pre-determined cut-off time is used to prevent tissue damage.[7]

-

Data Analysis: The increase in response latency (antinociception) is calculated for the treated group compared to the control group, and an ED₅₀ value can be determined.

Pharmacokinetics and Safety Profile

Preclinical studies indicate that this compound is orally effective and readily crosses the blood-brain barrier.[1][5] Brain levels of this compound have been observed to be approximately one-third of plasma levels.[5] In safety assessments in rats, this compound had no significant effect on rotorod performance, heart rate (at 30-300 µmol/kg p.o.), or mean arterial pressure (at 30-100 µmol/kg p.o.), suggesting a favorable side-effect profile at therapeutically relevant doses.[1] Furthermore, its antinociceptive effects are not blocked by the opioid antagonist naloxone, indicating a non-opioid mechanism of action.[1][8]

Conclusion

The preclinical data for this compound characterize it as a highly potent and selective adenosine kinase inhibitor with a novel, non-opioid mechanism of action.[1] It demonstrates robust efficacy in a wide range of animal models of pain and inflammation following oral administration.[1] Its high selectivity minimizes the potential for off-target effects, and its efficacy in models of neuropathic and inflammatory pain highlights the therapeutic potential of adenosine kinase inhibition.[9][14] The comprehensive data from these preclinical studies provide a strong foundation for its evaluation as a potential therapeutic agent for various pain states.

References

- 1. This compound (4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin- 3-yl)pyrido[2,3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties. II. In vivo characterization in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The effect of this compound, a novel adenosine kinase inhibitor, on the responses of spinal neurones following carrageenan inflammation and peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. This compound (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound, an adenosine kinase inhibitor, attenuates inflammation in diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Adenosine kinase inhibition protects the kidney against streptozotocin-induced diabetes through anti-inflammatory and anti-oxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Abt-702 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abt-702 is a potent and selective, non-nucleoside inhibitor of adenosine (B11128) kinase (AK), the primary enzyme responsible for the metabolism of adenosine.[1] By inhibiting AK, this compound elevates endogenous adenosine levels, particularly at sites of tissue injury and inflammation.[1] This elevation in adenosine modulates downstream signaling pathways primarily through adenosine receptors, leading to analgesic and anti-inflammatory effects.[1][2][3] These application notes provide a comprehensive overview of the in vivo use of this compound in mouse models, including detailed dosage information, experimental protocols, and a visualization of the relevant signaling pathway and experimental workflow.

Mechanism of Action

This compound is a non-nucleoside inhibitor that competitively binds to the adenosine binding site of adenosine kinase, preventing the phosphorylation of adenosine to adenosine monophosphate (AMP).[1] This inhibition leads to an accumulation of endogenous adenosine in the intracellular and extracellular space.[4] The increased local concentrations of adenosine then activate G protein-coupled adenosine receptors (A1, A2A, A2B, and A3), which mediate the downstream cellular responses.[4][5] The therapeutic effects of this compound, such as antinociception, are primarily mediated by the activation of the A1 adenosine receptor.[4][6]

Adenosine Signaling Pathway

The following diagram illustrates the mechanism of action of this compound and the subsequent adenosine signaling cascade.

Caption: Mechanism of action of this compound and the adenosine signaling pathway.

In Vivo Dosage of this compound in Mouse Models

The following table summarizes the effective doses of this compound used in various mouse models.